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Compound of Interest

Compound Name: Pargeverine

Cat. No.: B083807

Introduction

Pargeverine hydrochloride is an antispasmodic agent utilized for the treatment of smooth
muscle spasms, particularly in the gastrointestinal tract.[1][2] Its chemical name is 2-
(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate hydrochloride, with the molecular
formula C21H23NOs3-HCL.[3][4] Rigorous analytical characterization is fundamental in drug
development and quality control to ensure the identity, purity, and stability of the active
pharmaceutical ingredient (API). Spectroscopic techniques are central to this process,
providing detailed information about the molecular structure, functional groups, and purity of

Pargeverine hydrochloride.

This document provides detailed application notes and experimental protocols for the analysis
of Pargeverine hydrochloride using several key spectroscopic methods: Ultraviolet-Visible (UV-
Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic
Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Pargeverine hydrochloride is presented
below.
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Property Value Reference
Molecular Formula C21H23NO3-HCI [3114]
Molecular Weight 373.87 g/mol [3B1141[5]
CAS Number 2765-97-1 [4]
Appearance White solid [6]

Melting Point 170-175 °C [51[7]

N Soluble in water, methanol,
Solubility [51[7]
and chloroform

Mechanism of Action: A Dual Pathway

Pargeverine hydrochloride exerts its antispasmodic effect through a dual mechanism of action.
It acts as a direct inhibitor of calcium ion (Ca2*) influx into smooth muscle cells and also
exhibits anticholinergic properties by blocking muscarinic receptors.[1] This combined action
effectively disrupts the pathways leading to muscle contraction, resulting in smooth muscle

relaxation.[1]
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Caption: Dual mechanism of action of Pargeverine hydrochloride.

UV-Visible Spectroscopy
Application Note

UV-Visible spectroscopy is a rapid and effective method for the quantitative analysis of
Pargeverine hydrochloride. The presence of aromatic rings in its structure results in a
characteristic absorption maximum in the UV region. This technique is commonly used for
concentration determination in dissolution studies, formulation assays, and stability testing,
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often in conjunction with High-Performance Liquid Chromatography (HPLC).[5] The
chromophore responsible for UV absorption is the diphenylacetate moiety.

Data Presentation

Parameter Value Reference
Maximum Wavelength (Amax) 252 nm [1][5]
Solvent Methanol [5]

Experimental Protocol

o Preparation of Standard Stock Solution (100 pg/mL):
o Accurately weigh 10 mg of Pargeverine hydrochloride reference standard.
o Transfer it to a 100 mL volumetric flask.

o Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to
ensure complete dissolution.

e Preparation of Working Standard Solution (10 pg/mL):
o Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
o Dilute to volume with methanol.

 Instrumentation and Measurement:
o Use a calibrated double-beam UV-Vis spectrophotometer.

o Scan the working standard solution from 400 nm to 200 nm against a methanol blank to
determine the Amax.

o For quantitative analysis, measure the absorbance of the sample solutions at the
determined Amax of 252 nm.[5]

e Calibration Curve:
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o Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 pg/mL).
o Measure the absorbance of each concentration at 252 nm.

o Plot a graph of absorbance versus concentration to establish linearity.

Weigh 10 mg DESER [m Rilele Wor_klng Set Methanol SeanSanpl Measure Absorbance Plot Calibration Curve
Pargeverine HCI WDl M) CITEEHIEIER as Blank (2000l at Amax (252 nm) & Quantify Sample
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Click to download full resolution via product page

Caption: Workflow for UV-Visible spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note

FTIR spectroscopy is a powerful technique for the identification of Pargeverine hydrochloride
and the characterization of its functional groups. The resulting spectrum serves as a molecular
"fingerprint,” which can be compared against a reference standard for identity confirmation. Key
vibrational bands correspond to the aromatic rings, the ester carbonyl group, the ether linkage,
and the alkyne group.[1] This method is also valuable in polymorphism studies to detect
different crystalline forms of the drug.[7]

Data Presentation

Functional Group
Wavenumber (cm—?) . Reference
Assighment

N+—H stretch (from
3220-3070 (broad) ) [1]
hydrochloride salt)

~1740 (strong) C=0 stretch (ester) Expected
~1600 C=C stretch (aromatic rings) [1]

~1250-1050 C-O0 stretch (ester and ether) Expected
~3300 (sharp) =C-H stretch (terminal alkyne)  Expected
~2120 (weak) C=C stretch (terminal alkyne) Expected
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Note: Expected values are based on standard FTIR correlation tables for the known structure
of Pargeverine.

Experimental Protocol (KBr Pellet Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of Pargeverine hydrochloride with approximately 200 mg of dry,
spectroscopic-grade potassium bromide (KBr) in an agate mortar.

o The mixture should be a fine, homogenous powder.
e Pellet Formation:
o Transfer the powder into a pellet-forming die.

o Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form
a thin, transparent pellet.

e Spectral Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum, typically over a range of 4000 to 400 cm™1, with a resolution
of 4 cm~1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Analysis:

o Identify the characteristic absorption bands and compare them with a reference spectrum
of Pargeverine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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